molecular formula C13H18O2 B2953762 4-(Benzyloxy)-2,2-dimethylbutanal CAS No. 370555-60-5

4-(Benzyloxy)-2,2-dimethylbutanal

Cat. No.: B2953762
CAS No.: 370555-60-5
M. Wt: 206.285
InChI Key: UEJHLNXDINALPH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,2-dimethylbutanal is an organic compound characterized by a benzyloxy group attached to a dimethylbutanal structure

Preparation Methods

The synthesis of 4-(Benzyloxy)-2,2-dimethylbutanal typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2,2-dimethylbutanal.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the benzyloxy group.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

4-(Benzyloxy)-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary based on the desired product and reaction type.

Scientific Research Applications

4-(Benzyloxy)-2,2-dimethylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,2-dimethylbutanal involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their function .

Properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHLNXDINALPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370555-60-5
Record name 4-(benzyloxy)-2,2-dimethylbutanal
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